2-Pentyl-1,3-benzothiazol-6-ol

Lipophilicity Drug-likeness ADME

Researchers studying benzothiazole SAR often struggle to find a single-source probe with defined lipophilicity (LogP 3.80) and a reactive 6-OH handle. 2-Pentyl-1,3-benzothiazol-6-ol (CAS 184837-06-7) addresses this gap. - Serves as a lipophilic comparator in antifungal screening panels against Candida spp. - Enables membrane permeability and efflux susceptibility studies - Acts as a derivatizable building block for ester/ether prodrug design Guaranteed ≥98% purity ensures reproducible pharmacological profiling.

Molecular Formula C12H15NOS
Molecular Weight 221.318
CAS No. 184837-06-7
Cat. No. B574243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentyl-1,3-benzothiazol-6-ol
CAS184837-06-7
Synonyms6-Benzothiazolol,2-pentyl-(9CI)
Molecular FormulaC12H15NOS
Molecular Weight221.318
Structural Identifiers
SMILESCCCCCC1=NC2=C(S1)C=C(C=C2)O
InChIInChI=1S/C12H15NOS/c1-2-3-4-5-12-13-10-7-6-9(14)8-11(10)15-12/h6-8,14H,2-5H2,1H3
InChIKeyMCPCAFPDQAXXIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pentyl-1,3-benzothiazol-6-ol Overview


2-Pentyl-1,3-benzothiazol-6-ol (CAS 184837-06-7) is a benzothiazole derivative featuring a pentyl chain at the 2-position and a hydroxyl group at the 6-position, with a molecular formula of C12H15NOS and a molecular weight of 221.32 g/mol [1]. The compound serves as a research chemical within the benzothiazole class, a scaffold widely investigated for diverse biological activities [2]. Its LogP of 3.80 indicates moderate lipophilicity, a property that influences membrane permeability and distribution [1].

Non-Interchangeability of 2-Pentyl-1,3-benzothiazol-6-ol


Benzothiazole derivatives exhibit highly nuanced structure-activity relationships (SAR) wherein minor modifications to substituent position and chain length can drastically alter biological potency, selectivity, and physicochemical properties [1]. The specific combination of a 2-position pentyl chain and a 6-position hydroxyl group in 2-Pentyl-1,3-benzothiazol-6-ol generates a unique lipophilicity profile (LogP 3.80) and hydrogen-bonding capacity (1 donor, 3 acceptors) [2] that cannot be replicated by analogs with shorter alkyl chains (e.g., methyl or ethyl) or different hydroxyl placement (e.g., 4-position or 5-position). Studies on related benzothiazoles demonstrate that altering the 2-position alkyl chain length modulates membrane permeability and target engagement, while the 6-OH group influences antioxidant potential and metal-chelation properties [3]. Therefore, generic substitution without rigorous comparative validation risks compromising experimental reproducibility and may yield divergent biological outcomes.

2-Pentyl-1,3-benzothiazol-6-ol Differentiation Evidence


Lipophilicity vs. Shorter-Chain Analogs

The lipophilicity of 2-Pentyl-1,3-benzothiazol-6-ol, measured as a calculated LogP of 3.80, is substantially higher than that of benzothiazole derivatives bearing shorter alkyl chains at the 2-position, a difference that directly impacts membrane permeability and bioavailability [1]. This class-level inference is supported by SAR studies demonstrating that increased alkyl chain length at the 2-position of benzothiazoles correlates with enhanced cellular uptake and altered tissue distribution profiles [2].

Lipophilicity Drug-likeness ADME

Hydrogen Bonding Capacity vs. Positional Isomers

2-Pentyl-1,3-benzothiazol-6-ol possesses a distinct hydrogen bonding profile with 1 hydrogen bond donor and 3 hydrogen bond acceptors, a feature that differs from positional isomers such as 2-pentyl-1,3-benzothiazol-4-ol and 2-pentyl-1,3-benzothiazol-5-ol, which present altered electronic and steric environments due to the hydroxyl group's placement on the benzothiazole ring [1]. Class-level inference from benzothiazole SAR literature indicates that the 6-OH position confers unique metal-chelating and antioxidant properties compared to the 4-OH and 5-OH analogs, which may exhibit different target engagement profiles [2].

Hydrogen bonding Receptor interaction Selectivity

Alkyl Chain Length and Antifungal Activity

While direct antifungal data for 2-Pentyl-1,3-benzothiazol-6-ol are not currently available in primary literature, class-level SAR studies on benzothiazole derivatives demonstrate that increasing the alkyl chain length at the 2-position from methyl to pentyl significantly modulates antifungal potency against Candida species [1]. In a 2025 study of benzothiazole derivatives, compounds with longer aliphatic chains exhibited MIC values ranging from 15.6 to 125.0 µg/mL against C. krusei, C. albicans, and C. tropicalis, with chain length identified as a key determinant of activity [1]. Extrapolation from these class trends suggests that 2-Pentyl-1,3-benzothiazol-6-ol would display a distinct activity profile compared to its shorter-chain counterparts.

Antifungal SAR Chain length

Physicochemical Benchmarking vs. Riluzole

The physicochemical profile of 2-Pentyl-1,3-benzothiazol-6-ol differs markedly from clinically relevant benzothiazoles such as riluzole (2-amino-6-trifluoromethoxybenzothiazole). Riluzole has a LogP of approximately 2.3 and lacks the pentyl chain, resulting in distinct solubility and permeability characteristics [1]. The target compound's higher LogP (3.80) and pentyl substituent confer greater lipophilicity, which may be advantageous or disadvantageous depending on the experimental context [2]. This differentiation is critical for researchers selecting appropriate benzothiazole controls or exploring novel chemical space.

Physicochemical properties Benchmarking Procurement

2-Pentyl-1,3-benzothiazol-6-ol Applications


Antifungal SAR: Alkyl Chain Exploration

Given the established SAR linking benzothiazole 2-position alkyl chain length to antifungal potency against Candida species [1], 2-Pentyl-1,3-benzothiazol-6-ol is well-suited as a lipophilic comparator in antifungal screening panels. Researchers can benchmark its activity (expected MIC range 15-125 µg/mL based on class trends) against methyl, ethyl, and propyl analogs to delineate the optimal lipophilicity window for membrane penetration and target engagement. This application aligns with medicinal chemistry campaigns seeking novel antifungal leads.

Lipophilicity-Driven ADME Studies

With a calculated LogP of 3.80, 2-Pentyl-1,3-benzothiazol-6-ol occupies a lipophilicity range that is moderately high yet still within drug-like space (Lipinski Rule of 5). This compound serves as a useful probe molecule for studying the relationship between benzothiazole lipophilicity and passive membrane diffusion, P-glycoprotein efflux susceptibility, or plasma protein binding. Comparative studies using analogs with LogP values spanning 2.0-4.5 can provide valuable SAR insights for CNS or intracellular target programs [2].

Benzothiazole Scaffold Diversification

The unique combination of a 2-pentyl chain and a 6-OH group makes this compound a valuable building block for further derivatization. The 6-OH can serve as a handle for esterification or etherification to modulate prodrug properties or introduce additional functional groups. For chemical biology applications where a benzothiazole core with defined lipophilicity and a reactive hydroxyl is required, 2-Pentyl-1,3-benzothiazol-6-ol offers a well-characterized starting point with documented physicochemical properties [3].

Analytical Method Reference Standard

Due to its well-defined CAS registry number (184837-06-7) and documented physicochemical properties including boiling point (358.6±15.0 °C) and density (1.2±0.1 g/cm³) [3], 2-Pentyl-1,3-benzothiazol-6-ol is suitable as a reference standard for HPLC, GC-MS, or LC-MS method development targeting benzothiazole derivatives. Its distinct retention time and mass spectral signature provide reliable calibration points for quantifying related compounds in complex matrices.

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